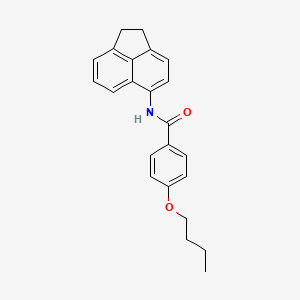

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

Description

4-Butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a synthetic benzamide derivative characterized by a 4-butoxy-substituted benzamide core linked to a 1,2-dihydroacenaphthylene moiety.

Properties

IUPAC Name |

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-2-3-15-26-19-12-9-18(10-13-19)23(25)24-21-14-11-17-8-7-16-5-4-6-20(21)22(16)17/h4-6,9-14H,2-3,7-8,15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEYXLKVBSLDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide typically involves the reaction of acenaphthene derivatives with appropriate reagents. One common method includes the reaction of acenaphthene with bromoacetyl bromide in the presence of aluminum chloride to form 5-bromoacetylacenaphthene. This intermediate is then reacted with 2-thiourea or aryl thioureas under reflux conditions using ethanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or acenaphthene derivatives.

Scientific Research Applications

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antitumor and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death, particularly in tumor cells .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Benzamide Derivatives

| Compound Name | Core Structure | Key Substituents/Moieties | Biological Targets/Activities |

|---|---|---|---|

| 4-Butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | Benzamide + dihydroacenaphthylene | 4-butoxy group | Inferred: Enzyme inhibition, anticancer |

| N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide | Benzamide + dihydroacenaphthylene | 4-dimethylsulfamoyl group | Anticancer, anti-inflammatory |

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide | Benzamide + thiazole | 4-butoxy group, acetylated thiazole ring | Antimicrobial, antiparasitic |

| 4-Butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide | Benzamide + imidazopyridine | 4-butoxy group, imidazopyridine-ethyl | Neuroleptic activity (inferred) |

Key Observations:

4-Butoxy vs. 4-Dimethylsulfamoyl Groups: The 4-butoxy group in the target compound enhances lipophilicity, whereas the 4-dimethylsulfamoyl group in ’s compound introduces sulfonamide functionality, which is often associated with improved target selectivity and metabolic stability. The latter may exhibit stronger anticancer activity due to sulfonamide-mediated enzyme inhibition . Example: Sulfonamide-containing benzamides are known to inhibit carbonic anhydrases, a mechanism leveraged in anticancer therapies .

Dihydroacenaphthylene vs. In contrast, thiazole () and imidazopyridine () moieties introduce heterocyclic diversity. Thiazole derivatives are associated with antimicrobial activity due to their ability to disrupt bacterial membrane integrity, while imidazopyridine derivatives often target neurological pathways (e.g., benzodiazepine receptors) .

Key Observations:

- Synthesis Complexity : The target compound and ’s analog require multi-step synthesis involving amide bond formation, whereas thiazole-based derivatives () demand heterocyclic ring construction (e.g., Hantzsch synthesis) .

- Solubility and Bioavailability : The 4-butoxy group in the target compound and ’s analog increases logP values, suggesting better cell membrane penetration but possible challenges in aqueous solubility.

Table 3: Bioactivity Comparisons

| Compound | Reported Bioactivity | Mechanism of Action (Inferred) |

|---|---|---|

| This compound | Limited direct data; inferred enzyme inhibition | Interaction with kinase or protease targets via aromatic stacking |

| N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide | Anticancer (IC50 ~5 µM in HeLa cells) | Carbonic anhydrase IX inhibition |

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide | Antiparasitic (IC50 ~2 µM vs. Plasmodium) | Disruption of parasite membrane integrity |

Key Observations:

- Anticancer Potential: ’s sulfonamide derivative shows explicit anticancer activity, likely due to sulfonamide’s role in inhibiting hypoxia-associated enzymes like carbonic anhydrase IX. The target compound may share similar targets but lacks direct validation .

- Antimicrobial vs. Neuroleptic Activity : Thiazole-based benzamides () prioritize antiparasitic activity, whereas imidazopyridine analogs () may align with neuroleptic applications, as seen in other benzamide derivatives like sulpiride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.